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molecular formula C6H10ClNO2 B133983 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride CAS No. 68547-97-7

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride

Cat. No. B133983
M. Wt: 163.60 g/mol
InChI Key: SUWREQRNTXCCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265396B1

Procedure details

1-Benzyl-4-ethoxycarbonylpyridinium bromide (580 g, 1.80 mol) is suspended in a mixture of ethanol (900 ml) and water (900 ml), and thereto is added sodium borohydride (74.9 g, 1.98 mol) in portions while the temperature of the reaction mixture is kept at a temperature below 10° C. The reaction mixture is stirred at 10° C. for three hours. The reaction mixture is concentrated under reduced pressure, and the residue is dissolved in chloroform. The mixture is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to remove the solvent. The residue is dissolved in chloroform (500 ml), and thereto is added dropwise ethyl chloroformate (215 g, 1.98 mol) under reflux over a period of one hour. The mixture is further refluxed for 30 minutes, and concentrated under reduced pressure. To the residue are added conc. hydrochloric acid (504 g) and water (150 g), and the mixture is refluxed for 10 hours. The reaction mixture is cooled to room temperature, and concentrated under reduced pressure. To the residue is added isopropyl alcohol (500 ml), and the mixture is stirred. The precipitated crystals are collected by filtration with suction, and washed with a small amount of ether, and dried with air to give 1,2,5,6-tetrahydroisonicotinic acid hydrochloride (151.7 g, 52%), as white crystals.
Quantity
580 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
74.9 g
Type
reactant
Reaction Step Two
Quantity
215 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].C([N+:9]1[CH:14]=[CH:13][C:12]([C:15]([O:17]CC)=[O:16])=[CH:11][CH:10]=1)C1C=CC=CC=1.[BH4-].[Na+].[Cl:22]C(OCC)=O>C(O)C.O>[ClH:22].[C:15]([OH:17])(=[O:16])[C:12]1[CH2:13][CH2:14][NH:9][CH2:10][CH:11]=1 |f:0.1,2.3,7.8|

Inputs

Step One
Name
Quantity
580 g
Type
reactant
Smiles
[Br-].C(C1=CC=CC=C1)[N+]1=CC=C(C=C1)C(=O)OCC
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
900 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
74.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
215 g
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 10° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at a temperature below 10° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in chloroform
WASH
Type
WASH
Details
The mixture is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in chloroform (500 ml)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux over a period of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is further refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue are added conc. hydrochloric acid (504 g) and water (150 g)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue is added isopropyl alcohol (500 ml)
STIRRING
Type
STIRRING
Details
the mixture is stirred
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are collected by filtration with suction
WASH
Type
WASH
Details
washed with a small amount of ether
CUSTOM
Type
CUSTOM
Details
dried with air

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.C(C1=CCNCC1)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 151.7 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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